2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-14-9-5-2-6-11(14)10-21-17-15(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLTMCWLRSRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 2-methoxybenzylamine in the presence of a suitable solvent like toluene, followed by heating under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Research indicates that 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells and arrest the cell cycle. It has demonstrated significant antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116 .
- Antimicrobial Effects : The compound displays promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared to established antibiotics like gentamicin .
- Antioxidant Properties : The free radical scavenging activity of this compound positions it as a potential therapeutic agent for oxidative stress-related conditions .
Anticancer Research
A study conducted by Jabbour et al. evaluated several isoindole derivatives, including this compound. The results indicated that these compounds exhibited significant antiproliferative activity across various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that lipophilicity plays a crucial role in enhancing anticancer efficacy .
Antimicrobial Evaluation
In an investigation of antimicrobial properties, researchers assessed the effectiveness of isoindole derivatives against Leishmania tropica. The findings revealed that certain derivatives surpassed the efficacy of first-line treatments like Glucantime, suggesting their potential as alternative therapies for leishmaniasis .
Antioxidant Activity
Another study focused on the antioxidant capabilities of isoindole derivatives, reporting IC50 values indicating strong free radical scavenging effects. This suggests potential applications in preventing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Isoindole-1,3-dione derivatives differ primarily in their substituents, which modulate solubility, reactivity, and biological activity. Key analogs and their properties are summarized below:
Key Observations:
- Substituent Position: The target compound’s ortho-methoxy group () contrasts with para-substituted analogs (e.g., , Compound 7), which exhibit higher synthetic yields (36.6% vs. 26.3% for ortho-methoxy derivatives). This suggests steric hindrance in ortho-substituted compounds may reduce reaction efficiency.
- Spectral Signatures: All compounds show strong IR absorption at ~1700–1780 cm⁻¹ for the isoindole-1,3-dione carbonyl groups, confirming structural integrity ().
Biological Activity
2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione is a compound belonging to the isoindole family, which has garnered interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps that may include nucleophilic substitution reactions and oxidation processes. Common reagents include amines and thiols for substitution reactions, while oxidizing agents such as potassium permanganate are often employed to achieve the desired product .
Antioxidant Activity
Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antioxidant properties. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range, indicating potent antioxidant activity . These findings suggest that the compound can scavenge reactive oxygen species (ROS), contributing to its therapeutic potential.
Anti-inflammatory Properties
Research indicates that isoindole derivatives can modulate inflammatory pathways. They have been shown to inhibit key pro-inflammatory factors such as cyclooxygenase (COX) enzymes and tumor necrosis factor (TNF). Specifically, certain derivatives displayed greater COX-2 inhibition compared to traditional anti-inflammatory drugs like meloxicam . This suggests that this compound may serve as a promising candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to interact with biological targets involved in cancer progression further supports its potential as a therapeutic agent.
Study on Antioxidant and Anticancer Properties
A study conducted on a series of isoindole derivatives, including this compound, revealed significant antioxidant activity with IC50 values ranging from 15.99 µM to 16.05 µM. Additionally, these compounds were evaluated against 56 NCI cancer cell lines, showing promising anticancer activity across various types .
Inhibition of COX Enzymes
Another investigation focused on the COX inhibitory effects of isoindole derivatives. The study found that certain compounds exhibited a higher affinity for COX-2 than COX-1, suggesting selective anti-inflammatory properties that could minimize side effects associated with non-selective NSAIDs .
Comparative Analysis
The following table summarizes the biological activities of various isoindole derivatives compared to this compound:
| Compound Name | Antioxidant Activity (IC50 µM) | COX-2 Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | 15.99 ± 0.10 | High | Effective against multiple cancer lines |
| 4-Bromo-2-(2-methoxyphenyl)isoindole-1,3-dione | 20.50 ± 0.15 | Moderate | Limited efficacy |
| 4-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione | 18.00 ± 0.12 | High | Effective against specific cancer types |
Q & A
Basic: What are the established synthetic routes for 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically leverages isoindole derivatives with methoxyaryl substituents. A validated approach involves the ambivalent reactivity of 3-methoxy-1-aryl-1H-isoindoles, as described by Hennige and Kreher . Key steps include:
- Nucleophilic substitution : Reacting 3-methoxy-isoindole precursors with 2-methoxybenzyl halides under basic conditions.
- Catalytic optimization : Adjusting solvents (e.g., dichloromethane vs. THF) and bases (e.g., K₂CO₃ vs. NaH) to improve yield.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the target compound .
Data Insight : Polymorphism in related isoindole-diones has been observed, necessitating crystallization in non-polar solvents to isolate the desired crystalline form .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and confirms substituent orientation. For example, the title compound’s crystal structure (space group P2₁/c) revealed a dihedral angle of 85.2° between the isoindole and methoxyphenyl rings .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can distinguish methoxy protons (δ 3.8–4.0 ppm) and isoindole carbonyl carbons (δ 167–170 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How can computational methods like DFT and Hirshfeld Surface Analysis elucidate electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Using B3LYP/6-311++G(d,p), compute frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers the LUMO energy, enhancing reactivity at the isoindole core .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice, correlating with solubility and stability .
Data Contradiction Note : Discrepancies between experimental and calculated bond lengths (e.g., C–O in methoxy groups) may arise from crystal packing effects, requiring iterative refinement .
Advanced: What mechanistic insights exist for reactions involving this compound, particularly in heterocyclic chemistry?
Methodological Answer:
- Electrophilic substitution : The isoindole-1,3-dione core undergoes regioselective reactions at the C4/C7 positions due to electron withdrawal by the dione moiety.
- Nucleophilic ring-opening : Methoxy groups stabilize intermediates in ring-opening reactions with amines, forming phthalimide derivatives .
Experimental Design Tip : Use ICReDD’s reaction path search methods (quantum calculations + experimental feedback) to identify transition states and optimize catalytic conditions .
Advanced: How should researchers address contradictions in spectral or crystallographic data across studies?
Methodological Answer:
- Polymorphism : Variations in melting points or NMR shifts may stem from different crystalline forms. Repeat crystallization in controlled solvents (e.g., ethanol vs. acetone) .
- Dynamic effects in NMR : Variable-temperature NMR can resolve conformational equilibria (e.g., methoxy rotation barriers).
- Cross-validation : Compare computational IR/Raman spectra with experimental data to confirm functional group assignments .
Advanced: What factorial design or AI-driven approaches optimize synthesis and characterization?
Methodological Answer:
- Factorial Design : For reaction optimization, vary factors like temperature (60–100°C), solvent polarity, and catalyst loading. Analyze interactions using ANOVA to identify dominant variables .
- AI Integration : COMSOL Multiphysics + machine learning models can predict optimal reaction conditions (e.g., residence time in flow reactors) and classify spectral data .
Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 40% for analogous phthalimide derivatives .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
